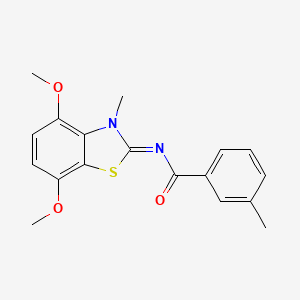

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide is a member of benzothiazoles . It has a molecular formula of C14H18N2O3S and a molecular weight of 294.37 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is N - (4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide . The InChI string is InChI=1S/C14H18N2O3S/c1-5-6-11 (17)15-14-16 (2)12-9 (18-3)7-8-10 (19-4)13 (12)20-14/h7-8H,5-6H2,1-4H3 . The canonical SMILES is CCCC (=O)N=C1N (C2=C (C=CC (=C2S1)OC)OC)C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.37 g/mol . The XLogP3-AA is 2.7 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 4 rotatable bonds . The exact mass is 294.10381361 g/mol and the monoisotopic mass is 294.10381361 g/mol . The topological polar surface area is 76.4 Ų . The heavy atom count is 20 . The complexity of the compound is 389 .Scientific Research Applications

Solar Cell Applications

Research into benzothiazole-based organic sensitizers, like N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, has shown promising applications in solar cell technology. The study by Kim et al. (2010) explored the use of benzothiazole squaraine dyes in solid-state dye-sensitized solar cells (SS-DSSCs), indicating their potential for efficient energy conversion in solar cells (Kim et al., 2010).

Antimicrobial Properties

Compounds derived from benzothiazoles, including structures similar to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, have been identified as potent antimicrobial agents. Abbas et al. (2014) synthesized and tested various benzothiazole derivatives, confirming their effectiveness against microbial agents (Abbas et al., 2014).

Molecular Probes in Medical Research

In medical research, particularly in exploring receptor binding, benzothiazole derivatives have been utilized as molecular probes. Xu et al. (2005) investigated benzamide analogues, similar in structure to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, for their binding affinity to sigma-2 receptors, demonstrating the potential of these compounds in neuropharmacological studies (Xu et al., 2005).

Synthetic Chemistry

In synthetic chemistry, benzothiazole derivatives are integral in creating complex molecular structures. The research by Küçükbay et al. (1997) involved the reaction of electron-rich olefins with benzothiazolylidenes, leading to the synthesis of novel benzothiazole derivatives, demonstrating the versatility of these compounds in synthetic applications (Küçükbay et al., 1997).

Anticancer Research

The exploration of benzothiazole-based compounds in anticancer research is noteworthy. Havrylyuk et al. (2010) investigated the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, indicating the potential of these compounds, including structures similar to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, as therapeutic agents in cancer treatment (Havrylyuk et al., 2010).

properties

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-6-5-7-12(10-11)17(21)19-18-20(2)15-13(22-3)8-9-14(23-4)16(15)24-18/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUYMPLMHCZHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)

![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)